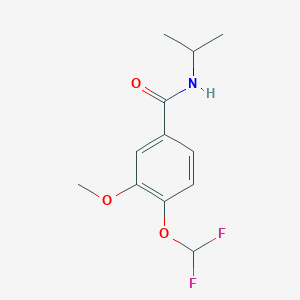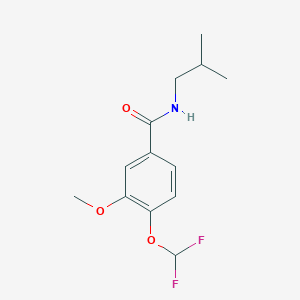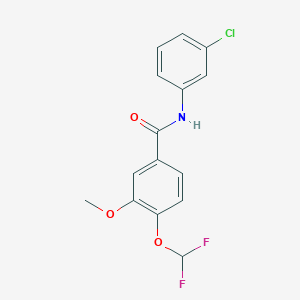
4-(difluoromethoxy)-3-methoxy-N-(propan-2-yl)benzamide
概要
説明
4-(Difluoromethoxy)-N-isopropyl-3-methoxybenzamide is a chemical compound with a complex structure that includes difluoromethoxy and methoxy groups attached to a benzamide core
作用機序
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) in type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, and EMT is a key process in the pathogenesis of pulmonary fibrosis .
Mode of Action
This suggests that it may interact with its targets to modulate protein expression and inhibit the EMT process .
Biochemical Pathways
The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that it may affect the TGF-β1/Smad pathway, which plays a crucial role in EMT and fibrosis .
Result of Action
The related compound dgm has been shown to inhibit the emt process, reduce lung inflammation and fibrosis, improve lung function, and reduce collagen deposition .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(propan-2-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, and minimal pollution. The use of sodium hydroxide and monochlorodifluoromethane in the initial steps, followed by catalytic reduction, makes the process suitable for large-scale production .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-N-isopropyl-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and ferric oxide are used as reducing agents.
Substitution: Reagents like sodium hydroxide and monochlorodifluoromethane are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized benzamide derivatives, while reduction typically yields amino-substituted benzamides .
科学的研究の応用
4-(Difluoromethoxy)-N-isopropyl-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and respiratory conditions.
Industry: It is used in the production of other chemicals and as a reagent in various industrial processes
類似化合物との比較
Similar Compounds
4-(Difluoromethoxy)aniline: Shares the difluoromethoxy group but differs in its overall structure and applications.
Roflumilast: A PDE-4 inhibitor with a similar benzamide core but different substituents.
Zardaverine: Another compound with a difluoromethoxy group, used as a PDE-4 inhibitor
Uniqueness
4-(Difluoromethoxy)-N-isopropyl-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c1-7(2)15-11(16)8-4-5-9(18-12(13)14)10(6-8)17-3/h4-7,12H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURGGIQEIYZGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(2-bromophenoxy)methyl]-2-furamide](/img/structure/B4377570.png)
![5-[(2-bromophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-furamide](/img/structure/B4377577.png)
![5-[(2-bromophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide](/img/structure/B4377583.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE](/img/structure/B4377587.png)
![5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-2-FURAMIDE](/img/structure/B4377590.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B4377596.png)

methanone](/img/structure/B4377605.png)



![4-(difluoromethoxy)-3-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B4377650.png)
![4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4377662.png)
![4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4377664.png)
